molecular formula C13H15NO4 B109183 Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid CAS No. 1212272-03-1

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

Cat. No.: B109183
CAS No.: 1212272-03-1
M. Wt: 249.26 g/mol
InChI Key: ZNRUEEQIUVKKBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanecarboxylic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Trans-2-Aminocyclobutanecarboxylic acid
  • Trans-2-Benzyloxycarbonylaminocyclopentanecarboxylic acid
  • Trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic acid

Uniqueness

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .

Biological Activity

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS 1212272-03-1) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Identification

  • Molecular Formula : C₁₃H₁₅NO₄
  • Molecular Weight : 249.27 g/mol
  • IUPAC Name : (1R,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
  • PubChem CID : 24720935

This compound exhibits its biological activity primarily through interactions with various biomolecular targets. Its structure suggests it may function as a bioisostere for amino acids, which can influence protein interactions and enzymatic pathways.

Key Mechanisms:

  • Receptor-Ligand Interactions : The compound's planar structure facilitates effective binding to target proteins, potentially modulating their activity.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

The compound's biochemical profile indicates several important characteristics:

  • Solubility : It is expected to have favorable lipid solubility due to its hydrophobic benzyl group, enhancing cell membrane permeability.
  • Stability : Laboratory studies indicate that this compound is stable under various pH conditions, which is crucial for its potential application in therapeutic settings.

Antimicrobial Effects

Recent research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated inhibitory effects against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus cereus8 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Case Studies

  • Case Study on Antibacterial Activity : A study conducted on the efficacy of this compound against Bacillus cereus revealed a strong correlation between concentration and antibacterial activity, indicating a dose-dependent effect that warrants further investigation into its mechanism of action .
  • Potential in Cancer Research : Preliminary investigations into the compound's ability to induce apoptosis in cancer cell lines have shown promise. The compound appears to affect mitochondrial pathways, similar to other known apoptotic agents .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUEEQIUVKKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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